7-(Aminomethyl)-3,3,5-trimethyl-2,3-dihydro-1H-indol-2-one
Description
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
7-(aminomethyl)-3,3,5-trimethyl-1H-indol-2-one |
InChI |
InChI=1S/C12H16N2O/c1-7-4-8(6-13)10-9(5-7)12(2,3)11(15)14-10/h4-5H,6,13H2,1-3H3,(H,14,15) |
InChI Key |
ZKAOYPGWFXBYQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(C(=O)N2)(C)C)CN |
Origin of Product |
United States |
Preparation Methods
Eschenmoser Coupling Reaction Approach
A highly modular and efficient method for synthesizing 3-substituted oxindoles, including aminomethyl derivatives, involves the Eschenmoser coupling reaction . This method has been extensively studied and optimized for related compounds such as 3-(aminomethylidene)-1,3-dihydro-2H-indol-2-ones, which share structural similarities with the target compound.
- Starting Materials: The synthesis typically begins with 3-bromooxindoles or (2-oxoindolin-3-yl)triflates .
- Coupling Partner: Primary or secondary thioamides (e.g., thiobenzamides) are used to introduce the aminomethyl group.
- Reaction Conditions: The reaction is performed in acetonitrile or dimethylformamide (DMF) under mild conditions, sometimes employing triflic anhydride to generate reactive intermediates.
- Yields: The method provides high yields (70–97%) and good scalability.
- Advantages: The reaction tolerates a wide variety of substituents on the aromatic ring and amino groups, enabling the synthesis of diverse derivatives.
- Marek et al. (2021) reported an optimized one-pot Eschenmoser coupling that bypasses unstable intermediates, improving yields and avoiding side products such as isoindigo derivatives.
- The method was successfully applied to N-methylated oxindoles, achieving overall yields up to 65% starting from N-methylisatin.
- The reaction proceeds with (Z)-configuration products confirmed by NMR spectroscopy, ensuring stereochemical control.
Table 1: Selected Yields of Eschenmoser Coupling Products
| Entry | Starting Oxindole Substitution (R1) | Thioamide Substitution (R2) | Product Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 1 | H | Phenyl | 77 | 322.5–325 |
| 2 | 5-Chloro | 4-Methoxyphenyl | 48 | 286.5–288 |
| 3 | 5-Nitro | 4-Nitrophenyl | 32 | 281–283.5 |
| 4 | 6-Chloro | 4-Trifluoromethylphenyl | 43 | 282–284 |
(Data adapted from Marek et al., Beilstein Journal of Organic Chemistry, 2021)
Reduction of 7-Cyanoindole Precursors
Another method relevant to the preparation of 7-(aminomethyl)indole derivatives involves the reduction of 7-cyanoindole precursors:
- Synthetic Route: The 7-cyanoindole is reduced to the corresponding 7-(aminomethyl)indole using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
- Subsequent Functionalization: The resulting 7-(aminomethyl)indole serves as a versatile intermediate for further derivatization, including formation of bis-indole compounds via amide or imine linkages.
- Yields: The reduction step typically proceeds in good yield and purity, confirmed by NMR and mass spectrometry.
- Kandemir et al. (2016) demonstrated this approach to obtain 7-(aminomethyl)indole, which was then used to synthesize symmetrical and unsymmetrical bis-indole derivatives with yields up to 83% for amide-linked products.
- Characterization included IR, UV-vis, NMR, and HRMS, confirming the structure and purity of the aminomethylated indole.
Detailed Reaction Scheme (Eschenmoser Coupling)
Formation of 3-bromooxindole or 3-hydroxyoxindole intermediate:
Starting from isatin derivatives, bromination or reduction steps yield 3-bromooxindole or 3-hydroxyoxindole.
Generation of triflate intermediate:
Treatment of 3-hydroxyoxindole with triflic anhydride at low temperature (-20 °C) forms the triflate intermediate.
-
Addition of a thioamide (e.g., thiobenzamide) to the triflate intermediate in DMF leads to the Eschenmoser coupling, forming the aminomethylidene oxindole.
-
The product is isolated in high purity, typically by crystallization or chromatography.
Comparative Analysis of Preparation Methods
| Method | Starting Materials | Key Reagents | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Eschenmoser Coupling | 3-Bromooxindole, Thioamides | Triflic anhydride, DMF | 70–97 | High yield, modular, scalable | Requires careful control of conditions |
| Reduction of 7-Cyanoindole | 7-Cyanoindole | Reducing agents (LAH, H2) | Moderate to High | Direct access to 7-(aminomethyl)indole | May require handling of sensitive reagents |
| Acetylation/Reduction Attempts | Isatin derivatives | Acetic anhydride, borohydrides | Variable | Attempts to protect nitrogen | Side reactions, low yields reported |
Research Outcomes and Notes
- The Eschenmoser coupling approach is currently the most efficient and reliable method for synthesizing 7-(aminomethyl)-substituted oxindoles, including derivatives with additional methyl groups at positions 3 and 5.
- Attempts to protect the oxindole nitrogen via acetylation before reduction often lead to side reactions and rearrangements, reducing yield and complicating purification.
- The one-pot Eschenmoser coupling method avoids isolation of unstable intermediates and simplifies the synthetic protocol.
- Functional group tolerance allows for the introduction of electron-withdrawing or electron-donating substituents, which can modulate biological activity.
Chemical Reactions Analysis
Table 1: Cyclization via Eschenmoser Coupling
| Substrate (R) | Reagent | Conditions | Yield (%) | Product Configuration |
|---|---|---|---|---|
| 3-Bromooxindole | Thiobenzamide | ZnCl₂, DCM, RT | 85 | (Z)-Isomer |
| Triflate oxindole | Thioacetamide | ZnCl₂, DMSO, 70°C | 92 | (Z)-Isomer |
Oxidative Transformations
The aminomethyl group can undergo iodine-promoted oxidation in DMSO to generate intermediates with aldehyde functionalities, as observed in related indolin-2-ones . This reaction proceeds under metal-free conditions and avoids peroxides.
Key steps :
-
Oxidative cleavage releases formaldehyde (detected via ¹H NMR) .
-
Rearomatization forms substituted indolin-2-ones.
Nucleophilic Substitution and Functionalization
The 5-methyl and 3,3-dimethyl groups influence steric and electronic effects, directing regioselectivity in substitutions. For brominated analogs (e.g., 5-bromo derivatives), SNAr reactions with amines or alkoxides occur preferentially at the 5-position.
Condensation Reactions
The aminomethyl group participates in Mannich-type reactions with aldehydes and ketones. For example:
-
Reaction with formaldehyde and primary amines under acidic conditions forms bis-aminomethyl derivatives.
Catalytic Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) are feasible if halogen substituents are present. While the target compound lacks halogens, brominated analogs (e.g., 7-bromoindolin-2-ones) undergo cross-coupling with aryl boronic acids in >80% yields.
Hydrolysis and Decarboxylation
Ethyl ester derivatives of indolin-2-ones (e.g., ethyl 3,9-dimethylthiazolo[3,2-a]indole-2-carboxylate) undergo alkaline hydrolysis (NaOH, ethanol) to carboxylic acids, followed by decarboxylation under acidic conditions .
Biological Activity and Mechanism
Though beyond the scope of chemical reactions, indolin-2-ones with aminomethyl groups exhibit tyrosine kinase inhibition via binding to ATP pockets . This activity correlates with substituent electronic effects, where electron-withdrawing groups enhance potency .
Reaction Optimization Insights
Scientific Research Applications
7-(Aminomethyl)-3,3,5-trimethyl-2,3-dihydro-1H-indol-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(Aminomethyl)-3,3,5-trimethyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also interact with enzymes, altering their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
Structural Isomers and Positional Effects
Key Observations :
- Positional Flexibility: The target compound’s C-7 aminomethyl group contrasts with C-5 substituents in derivatives. C-7 substitution may alter electronic distribution and steric hindrance compared to C-5 analogs.
- Methyl vs.
Substituent Type and Spectral Data
Key Observations :
- Aminomethyl vs.
- Methyl Group Effects : The 3,3,5-trimethyl configuration likely deshields adjacent carbons, as seen in ’s δ 47.45 (CH₂) and δ 109.46 (C-7) shifts .
Biological Activity
7-(Aminomethyl)-3,3,5-trimethyl-2,3-dihydro-1H-indol-2-one (CAS: 1018288-03-3) is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits a range of biological activities that may be beneficial in treating various diseases, including cancer.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a unique indole structure that contributes to its biological properties. The presence of the aminomethyl group enhances its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : Compounds within the same class have shown IC50 values in the low micromolar range against several cancer cell lines. For example, derivatives of indole have exhibited IC50 values ranging from 0.39 µM to 42.30 µM against MCF-7 and A549 cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.39 |
| Compound B | A549 | 26 |
| Compound C | Hep-2 | 3.25 |
The biological activity of this compound may involve several mechanisms:
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the S phase in cancer cells.
- Apoptosis Induction : Certain derivatives lead to apoptosis in cancer cells through the activation of intrinsic pathways.
Case Studies
Several studies have explored the anticancer potential of indole derivatives:
- Study by Fan et al. (2022) : This research focused on synthesizing new pyrazole derivatives and evaluating their cytotoxicity against A549 cells. The study found that certain compounds induced autophagy without triggering apoptosis .
- Research by Huang et al. (2021) : This study investigated N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl) aniline derivatives for anticancer properties and found significant inhibition against MCF-7 and B16-F10 cell lines .
Q & A
Basic: What are the common synthetic routes for 7-(aminomethyl)-3,3,5-trimethyl-2,3-dihydro-1H-indol-2-one?
Methodological Answer:
The compound is typically synthesized via multi-step reactions involving indole derivatives. A common approach includes:
- Vilsmeier-Haack reaction for introducing formyl groups to indole scaffolds, followed by condensation with amines .
- Catalytic cyclization using acids like p-toluenesulfonic acid (p-TSA) to promote indole ring formation, as demonstrated in analogous syntheses of di(indolyl)indol-2-ones .
- Functionalization of preformed indol-2-one cores with aminomethyl groups via reductive amination or nucleophilic substitution.
Advanced: How can reaction conditions be optimized to minimize byproducts in the synthesis of this compound?
Methodological Answer:
Optimization strategies include:
- Catalyst screening : p-TSA has shown high efficiency in reducing reaction times and side products in indole syntheses (e.g., 86% yield in analogous reactions) .
- Temperature control : Reflux in ethanol under inert atmospheres prevents oxidative degradation of sensitive intermediates .
- Stoichiometric precision : Maintaining a 1:2 molar ratio of indole precursors to hydroxylamine hydrochloride avoids overfunctionalization, as observed in related reactions .
Basic: Which spectroscopic techniques are critical for characterizing this compound and its intermediates?
Methodological Answer:
Key techniques include:
- 1H/13C NMR : To confirm regioselectivity and monitor substituent integration (e.g., methyl groups at positions 3,3,5) .
- FT-IR : Identification of carbonyl (C=O, ~1668 cm⁻¹) and amine (N-H, ~3289 cm⁻¹) stretches .
- X-ray crystallography : Resolves stereochemical ambiguities, particularly for E/Z isomerism in conjugated systems .
Advanced: How can researchers address unexpected byproducts, such as cyanoacetamide derivatives, during synthesis?
Methodological Answer:
Unexpected byproducts (e.g., 2-cyanoacetamide derivatives) may arise from hydroxylamine-mediated cyclization or fragmentation. Mitigation involves:
- Mechanistic studies : Use isotopic labeling (e.g., 15N-hydroxylamine) to track nitrogen incorporation pathways .
- Reaction monitoring : Real-time LC-MS or TLC to detect intermediates and adjust conditions (e.g., reducing reaction time to prevent over-degradation) .
Advanced: What computational approaches are suitable for predicting the pharmacological activity of this compound?
Methodological Answer:
- Molecular docking : Screen against target proteins (e.g., androgen receptor) using software like AutoDock Vina. Focus on interactions with residues such as LEU704 or GLY708, which correlate with binding affinity .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to evaluate binding kinetics .
- QSAR modeling : Utilize descriptors like logP and topological polar surface area to predict bioavailability .
Basic: What solvent systems and storage conditions stabilize this compound during experiments?
Methodological Answer:
- Solvent choice : Use anhydrous ethanol or DMF to prevent hydrolysis of the indol-2-one ring .
- Storage : Store at -20°C under nitrogen to avoid oxidative degradation, as organic indole derivatives are prone to air-sensitive decomposition .
Advanced: How can data contradictions in bioactivity assays (e.g., antioxidant vs. antimicrobial results) be resolved?
Methodological Answer:
- Dose-response validation : Perform FRAP (ferric reducing power) and DPPH (radical scavenging) assays in triplicate to confirm antioxidant activity thresholds .
- Microbiological controls : Include reference strains (e.g., E. coli ATCC 25922) and standardized inoculum sizes (1×10⁶ CFU/mL) to ensure reproducibility in antimicrobial tests .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to distinguish artifact-driven variability from true biological effects .
Advanced: What methodologies are recommended for assessing this compound’s interaction with biological targets in vitro?
Methodological Answer:
- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to receptors like GPCRs or kinases .
- Cellular assays : Use HEK293 or HeLa cells transfected with luciferase reporters to quantify pathway activation (e.g., NF-κB or MAPK) .
- Metabolic stability : Incubate with liver microsomes (human or rat) to estimate half-life and CYP450 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
